Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is a complex organic compound with the chemical formula C18H25NO6. This compound is a derivative of D-glucitol (sorbitol) and features a benzylidene acetal protecting group and a tert-butoxycarbonyl (Boc) protecting group. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using benzylidene acetal to form 4,6-O-benzylidene-D-glucitol.
Introduction of Imino Group: The protected glucitol is then reacted with an appropriate amine to introduce the imino group at the 1,5-positions.
Boc Protection: Finally, the imino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene and Boc protecting groups help stabilize the molecule and prevent unwanted side reactions, allowing it to selectively interact with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
- 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-methoxybenzyl)-1,5-imino-D-glucitol
- 2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol
Uniqueness
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is unique due to its specific combination of protecting groups and its structural configuration. This uniqueness allows it to serve as a versatile intermediate in organic synthesis and as a valuable tool in biochemical research.
Properties
Molecular Formula |
C18H25NO6 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(20)14(21)15-12(19)10-23-16(24-15)11-7-5-4-6-8-11/h4-8,12-16,20-21H,9-10H2,1-3H3 |
InChI Key |
VRFOIPNJKUIHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.